methyl 4-nitro-2-(1H-tetrazol-1-yl)benzoate
Overview
Description
Methyl 4-nitro-2-(1H-tetrazol-1-yl)benzoate is a chemical compound with the molecular formula C9H7N5O4 It is a derivative of benzoic acid, featuring a nitro group and a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-nitro-2-(1H-tetrazol-1-yl)benzoate typically involves the nitration of methyl 2-(1H-tetrazol-1-yl)benzoate. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale nitration reactions, followed by purification steps such as recrystallization or chromatography to obtain the pure product. The specific conditions and reagents used may vary depending on the desired yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-nitro-2-(1H-tetrazol-1-yl)benzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: Methyl 4-amino-2-(1H-tetrazol-1-yl)benzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-nitro-2-(1H-tetrazol-1-yl)benzoic acid.
Scientific Research Applications
Methyl 4-nitro-2-(1H-tetrazol-1-yl)benzoate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential antibacterial, antifungal, or anticancer activities.
Materials Science: The compound’s unique structural features make it a candidate for the development of new materials with specific properties, such as high thermal stability or energetic materials.
Biological Studies: It can be used in studies to understand the interactions of tetrazole-containing compounds with biological targets, aiding in the design of new bioactive molecules.
Mechanism of Action
The mechanism of action of methyl 4-nitro-2-(1H-tetrazol-1-yl)benzoate depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, through its nitro and tetrazole groups. These interactions can lead to the inhibition or activation of biological pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-nitrobenzoate:
Methyl 2-(1H-tetrazol-1-yl)benzoate: Lacks the nitro group, which reduces its potential for certain types of chemical reactions and biological activities.
Uniqueness
Methyl 4-nitro-2-(1H-tetrazol-1-yl)benzoate is unique due to the presence of both a nitro group and a tetrazole ring
Properties
IUPAC Name |
methyl 4-nitro-2-(tetrazol-1-yl)benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N5O4/c1-18-9(15)7-3-2-6(14(16)17)4-8(7)13-5-10-11-12-13/h2-5H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGXGKZAIUXYCHV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])N2C=NN=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.